Functional Equivalence to cis-β-(4-pyrazinylcarbonylaminocyclohexyl)alanine with Reduced Histamine Release
In a direct substitution study, Fmoc-Orn(Pyrazic)-OH was used to replace the expensive non-natural amino acid cis-β-(4-pyrazinylcarbonylaminocyclohexyl)alanine in the sequences of two LHRH antagonists, Argtide and Lystide [1]. The resulting modified peptides exhibited comparable antiovulatory activity while demonstrating a significant reduction in histamine release, a key safety parameter [1].
| Evidence Dimension | Antiovulatory Activity and Histamine Release |
|---|---|
| Target Compound Data | Comparable antiovulatory activity; significantly reduced histamine release |
| Comparator Or Baseline | cis-β-(4-pyrazinylcarbonylaminocyclohexyl)alanine |
| Quantified Difference | Activity: Comparable (no significant difference reported). Histamine release: Significantly reduced. |
| Conditions | In vivo LHRH antagonist assays using Argtide and Lystide peptide sequences. |
Why This Matters
This evidence directly validates Fmoc-Orn(Pyrazic)-OH as a cost-effective and potentially safer building block for developing LHRH antagonist therapeutics.
- [1] GlpBio. Fmoc-Orn(pyrazinylcarbonyl)-OH. Catalog No. GA21761. View Source
